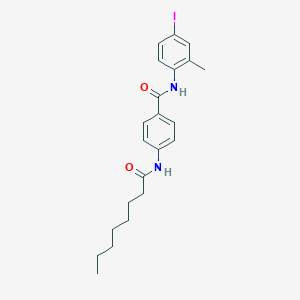![molecular formula C20H11ClFN3O3 B11557878 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11557878.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a fluorinated phenyl group linked through a benzoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(3-fluorophenyl)-1,3-benzoxazole-5-amine under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of more efficient catalysts, automated reaction systems, and advanced purification techniques such as recrystallization or chromatography. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated compounds, and substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Similar in structure but with different functional groups.
Heparinoid: Shares some structural features but has different biological activities.
Uniqueness
(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[2-(3-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H11ClFN3O3 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H11ClFN3O3/c21-16-6-4-12(8-18(16)25(26)27)11-23-15-5-7-19-17(10-15)24-20(28-19)13-2-1-3-14(22)9-13/h1-11H |
Clave InChI |
RVOXKYNILRLGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(Z)-(4-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B11557798.png)
![1,1'-(4-Methylbenzene-1,3-diyl)bis{3-[3-(trifluoromethyl)phenyl]urea}](/img/structure/B11557801.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11557810.png)
![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B11557818.png)

![N,N'-bis[4-(propan-2-yl)benzyl]benzene-1,3-dicarboxamide](/img/structure/B11557830.png)

![N'~1~,N'~6~-bis[(1E,2E)-3-phenylprop-2-en-1-ylidene]hexanedihydrazide](/img/structure/B11557855.png)
![2-{[(E)-(5-{4-[(E)-phenyldiazenyl]phenyl}furan-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11557860.png)
![4-fluoro-N-(2-{[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11557873.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11557880.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11557893.png)
![N'-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11557894.png)
